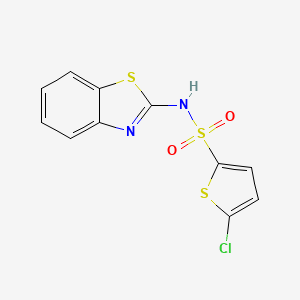

![molecular formula C12H16ClN3O B5776704 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

描述

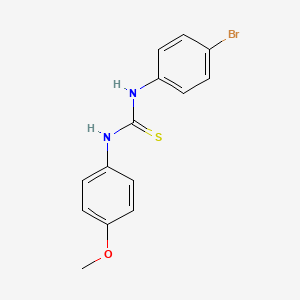

“2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide” is a chemical compound with the linear formula C24H24ClN3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of “2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide” is characterized by a linear formula C24H24ClN3O2 . The molecular weight of the compound is 421.931 .科学研究应用

Antimicrobial Activity

The synthesized derivatives of 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . This research contributes to combating drug resistance in pathogens.

Anticancer Properties

In the fight against cancer, compounds d6 and d7 from the same family exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds were identified as the most active ones in inhibiting cancer cell growth . Further studies could explore their potential as lead compounds for rational drug design.

Intermediate for Pharmaceutical Synthesis

2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide serves as an intermediate in pharmaceutical synthesis. Its application lies in the development of novel drugs or therapeutic agents . Researchers can explore its chemical reactivity and structural modifications to create new pharmaceutical compounds.

Antitubercular Activity

While not directly related to the compound itself, the broader class of heterocyclic thiazole derivatives (to which this compound belongs) has shown antitubercular activity. Thiazole-based molecules have been investigated for their potential in combating tuberculosis (TB) infections . Further exploration of this compound’s derivatives may contribute to TB drug development.

Anti-Inflammatory Properties

The thiazole nucleus, a structural motif found in 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, has demonstrated anti-inflammatory effects . Researchers could investigate its specific anti-inflammatory mechanisms and potential therapeutic applications.

Antifungal Activity

Although not directly studied for this compound, thiazole derivatives have exhibited antifungal properties . Researchers might explore the antifungal potential of 2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide derivatives against specific fungal strains.

安全和危害

作用机制

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that piperazine compounds, which this molecule is a derivative of, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

As a piperazine derivative, it may potentially interfere with the function of neurotransmitters, leading to paralysis of parasites

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . .

Result of Action

As a derivative of piperazine, it may potentially cause paralysis in parasites, leading to their expulsion from the host body

属性

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-2-1-3-11(8-10)16-6-4-15(5-7-16)9-12(14)17/h1-3,8H,4-7,9H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFZEJRJNHIZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329300 | |

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide | |

CAS RN |

609791-84-6 | |

| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)

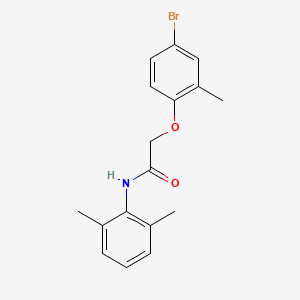

![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)

![3-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776687.png)

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)

![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)

![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)